Sphingosine
Overview
Description
Synthesis Analysis
Sphingosine is synthesized through two main pathways: the breakdown of complex sphingolipids and the de novo synthesis pathway. In the degradation pathway, sphingomyelin, found in cell membranes, is hydrolyzed by sphingomyelinase to generate ceramide, which is further broken down by ceramidase to produce sphingosine. In the de novo pathway, serine and palmitoyl-CoA are condensed in a reaction catalyzed by serine palmitoyltransferase, leading to the formation of dihydrosphingosine, which is then converted into sphingosine.
Molecular Structure Analysis
Sphingosine is an 18-carbon amino alcohol with a long, unsaturated hydrocarbon chain. Its structure includes an amino group at the C2 position and a hydroxyl group at the C1 and C3 positions, making it amphipathic. This amphipathic nature allows sphingosine to interact with both lipophilic and hydrophilic environments, influencing its role in membrane structures and signaling pathways.
Chemical Reactions and Properties
Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates various physiological processes. S1P can act both extracellularly, by binding to S1P receptors on the cell surface, and intracellularly, affecting cellular functions such as calcium mobilization and cytoskeletal rearrangement. The balance between sphingosine and S1P levels in cells, known as the sphingolipid rheostat, is crucial in determining cell fate decisions between survival and apoptosis.
Physical Properties Analysis
Sphingosine's physical properties, including its amphipathic nature and the presence of a long hydrocarbon chain, contribute to its role in forming and stabilizing lipid bilayers and microdomains within membranes. These properties also facilitate its interaction with proteins, influencing various signaling pathways.
Chemical Properties Analysis
Chemically, sphingosine's reactivity is characterized by the functional groups present in its structure. The amino group can form amides, while the hydroxyl groups can participate in esterification reactions. These reactions are fundamental in the biosynthesis of complex sphingolipids, where sphingosine forms the backbone of these molecules.
- Pyne & Pyne (2000) discuss sphingosine 1-phosphate signaling in mammalian cells, highlighting its synthesis, degradation, and role in various biological responses and diseases (Pyne & Pyne, 2000).
- Brinkmann (2007) explores sphingosine 1-phosphate receptors in health and disease, offering insights into gene deletion studies and therapeutic strategies (Brinkmann, 2007).
Scientific Research Applications
Cellular Functions : Sphingosine acts as a second messenger in cell growth, differentiation, and apoptosis, making its quantification vital for studies on cellular sphingolipid metabolism and signaling (Lieser et al., 2003).
Therapeutic Applications in Lipid Storage Disorders : It regulates calcium release from acidic stores, aiding in developing therapies for lipid storage disorders like Niemann-Pick disease type C (Höglinger et al., 2015).
Cancer Therapeutics : Sphingosine kinase (SphK) is a target for novel cancer therapeutics. Developments in SphK inhibitors show potential in cancer treatment (Plano et al., 2014).
Stimulation of Cellular Proliferation : Sphingosine-1-phosphate stimulates DNA synthesis, calcium release, and regulation of cell growth induced by sphingosine (Zhang et al., 1991).
Inhibition of Protein Kinase C : Sphingosine is a potent inhibitor of protein kinase C activity in human platelets, a pathway potentially mediated through protein kinase C inhibition (Khan et al., 1990).
Membrane Properties : Accumulation of sphingosine leads to the formation of gel domains in cellular membranes, possibly regulated by its charge (Zupančič et al., 2014).
Antimicrobial Properties : Sphingosine shows broad-spectrum antimicrobial properties, effective in preventing and treating pneumonia in mouse models (Martin et al., 2017).
Role in Oncogenesis : It's involved in oncogenic H-Ras-mediated transformation, suggesting a novel signaling pathway for Ras activation in cancer therapy (Xia et al., 2000).
Immunity and Cancer : The SphKs/S1P/S1PR1 axis plays a role in immunity and cancer, with new drugs targeting S1P signaling showing therapeutic potential in cancer therapy (Jin et al., 2016).
Skin Tumorigenesis : Sphingosine can accelerate the development of papillomas in skin tumorigenesis in mice (Enkvetchakul et al., 1992).
Treatment of Type 2 Diabetes Mellitus : SPHK1 gene transfer may be a strategy in treating type 2 diabetes mellitus by regulating glucose and fat metabolism (Ma et al., 2007).
Vascular Diseases : JTE-013, an EDG-5 antagonist, enhances sphingosine 1-phosphate-stimulated migration of vascular endothelial and smooth muscle cells, which could help in controlling vascular diseases (Osada et al., 2002).
Metabolic Diseases : Alterations in the S1P axis may modify metabolism, mediating metabolic diseases, including type 2 diabetes mellitus and cardiovascular disease (Duan et al., 2022).
Prognostic Marker in Gastric Cancer : SPHK1 protein could be a marker for gastric cancer prognosis and a therapeutic target (Li et al., 2009).
Analytical Methodology : ESI/MS/MS methodology is useful for detecting and monitoring changes in bioactive sphingolipid levels from biological materials (Bielawski et al., 2006).
Age-Related Diseases : S1P is being studied for interventions in retinal degeneration, cardiomyopathy, multiple sclerosis, and diabetes (He et al., 2021).
Modulation of Immune System : It plays a role in lymphocyte trafficking and modulating the immune system, benefiting multiple sclerosis patients (Lynch, 2012).
Niemann-Pick Type C Neurons : Defective VEGF levels cause defective SphK activity in NP-C neurons, leading to sphingosine accumulation and neuron loss (Lee et al., 2014).
Autoimmune Disorders : Inhibition of S1PL prevents disease development in autoimmune disease models by decreasing circulating lymphocytes and altering lymphocyte trafficking (Bagdanoff et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-KRWOKUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861763 | |
Record name | Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphingosine | |
CAS RN |
123-78-4, 2733-29-1 | |
Record name | Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-sphingosine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminooctadec-4-ene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ERYTHRO-SPHINGOSINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
Record name | Sphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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